4-(Benzylsulfanyl)piperidine hydrochloride
Overview
Description
4-(Benzylsulfanyl)piperidine hydrochloride is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 4-piperidones, which are related to 4-(Benzylsulfanyl)piperidine hydrochloride, involves the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc/acetic acid . This method enables a simple, inexpensive, and mild reduction to various racemic or enantiopure 4-piperidones .Molecular Structure Analysis
The molecular structure of 4-(Benzylsulfanyl)piperidine hydrochloride is represented by the SMILES stringO=S (CC1=CC=CC=C1) (C2CCNCC2)=O.Cl
. The empirical formula is C12H18ClNO2S and the molecular weight is 275.79 . Physical And Chemical Properties Analysis
4-(Benzylsulfanyl)piperidine hydrochloride is a solid compound . Further physical and chemical properties are not explicitly stated in the search results.Scientific Research Applications
Synthesis and Pharmacological Properties
4-(Benzylsulfanyl)piperidine hydrochloride derivatives have been synthesized and evaluated for their pharmacological properties. For example, derivatives acting as selective serotonin 4 (5-HT4) receptor agonists showed potential in accelerating gastric emptying and increasing the frequency of defecation, highlighting their use as novel prokinetic agents with reduced side effects due to minimized 5-HT3- and dopamine D2 receptor-binding affinity (S. Sonda et al., 2004).
Radioiodination for Sigma-1 Receptor Ligands
Research on radioiodination of benzylsulfonyl piperidine derivatives via isotopic and non-isotopic exchange reactions has been conducted, aiming to develop sigma-1 receptor ligands. These compounds are synthesized with high radiochemical yields, using N,N-Dimethylformamide to enhance the radiochemical yield, suggesting their application in medical imaging and receptor binding studies (M. Sadeghzadeh et al., 2014).
Crystal and Molecular Structure
Studies on the crystal and molecular structure of 4-carboxypiperidinium chloride provide insights into the orthorhombic structure and the conformation of the piperidine ring. These structural insights are essential for the design and development of new compounds with potential pharmacological applications (M. Szafran et al., 2007).
Metabolism in Drug Development
The oxidative metabolism of novel antidepressants involving 4-(benzylsulfanyl)piperidine derivatives has been investigated, elucidating the enzymes involved in the metabolic pathways. This research provides valuable information for the pharmacokinetic profiling of new drugs (Mette G. Hvenegaard et al., 2012).
HIV-1 Entry Inhibitors
Novel 1,4-disubstituted piperidine/piperazine derivatives have been designed and synthesized, showing potent anti-HIV-1 activities. These compounds, such as the N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride, demonstrate significant potential as leads for the development of new anti-HIV-1 therapies or microbicides (Mingxin Dong et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-benzylsulfanylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAVHDJIURGHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfanyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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